molecular formula C16H15N5O3 B11268549 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11268549
M. Wt: 325.32 g/mol
InChI Key: UNFLLPSXUHDJMO-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C17H16N5O3 and a molecular weight of 338.35 g/mol. This chemical reagent features a benzamide core substituted with methoxy and a 1H-tetrazol-1-yl phenyl group, a structure of significant interest in medicinal chemistry. The 1H-tetrazole moiety is a critical pharmacophore known to enhance the potency of molecules toward biological targets. Specifically, structural analogs within the N-[aryl-(1H-tetrazol-5-yl)]benzamide class have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35), a potential target for pain, inflammatory, and metabolic diseases . In research settings, incorporating the 1H-tetrazole ring has been shown to significantly increase agonistic potency at the GPR35 receptor, suggesting that this compound is a valuable candidate for probing the receptor's function and for structure-activity relationship (SAR) studies . Its physicochemical properties, influenced by the tetrazole group which can act as a carboxylic acid bioisostere, may contribute to favorable drug-like characteristics. This product is intended for laboratory research purposes only and is not approved for human, therapeutic, or diagnostic use. Researchers can leverage this compound in the development of novel bioactive molecules and for investigating signaling pathways involving orphan GPCRs.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

UNFLLPSXUHDJMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Aluminum Chloride (AlCl₃)-Mediated Cycloaddition

  • Conditions : Nitrile (1 eq), NaN₃ (3 eq), AlCl₃ (0.1 eq), DMF, 90°C, 6–8 h.

  • Yield : 84–91% for aryl nitriles.

  • Mechanism : AlCl₃ polarizes the nitrile group, accelerating azide attack (Figure 1A).

Bismuth-Promoted Electrochemical Synthesis

  • Conditions : Constant current (10 mA), LiClO₄ electrolyte, MeCN/MeOH (2:1), 0°C, 2 h.

  • Yield : 69–91% for substituted tetrazoles.

  • Advantage : Oxidant-free, scalable to gram quantities.

Tin(II) Chloride (SnCl₂) on Nano-SiO₂

  • Conditions : SnCl₂-nano-SiO₂ (5 mol%), DMF, 100°C, 4 h.

  • Yield : 90% for benzonitrile derivatives.

  • Reusability : Catalyst recovered via centrifugation with <5% activity loss.

Table 1 : Comparison of Tetrazole Synthesis Methods

CatalystTemp (°C)Time (h)Yield (%)Scalability
AlCl₃906–884–91Lab-scale
Bi/Electrochem0269–91Pilot-scale
SnCl₂-SiO₂100490Industrial

Methoxy Group Installation: Position-Specific Functionalization

Direct Alkylation of Phenols

  • Substrate : 3-Amino-4-hydroxybenzamide.

  • Reagents : Methyl iodide (3 eq), NaHCO₃, DMF, 60°C, 12 h.

  • Yield : 78% mono-O-methylation; 22% di-O-methylation.

Ullmann Coupling for Diarylmethoxylation

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMSO, 110°C, 24 h.

  • Yield : 82% for 3,4-dimethoxy substitution.

  • Limitation : Requires pre-halogenated intermediates.

Benzamide Coupling: Reagent and Solvent Optimization

Acyl Chloride Route

  • Steps :

    • Convert 3-methoxybenzoic acid to acyl chloride using SOCl₂ (reflux, 2 h).

    • Couple with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in pyridine, 0°C → RT, 12 h.

  • Yield : 89%.

Carbodiimide-Mediated Coupling

  • Reagents : EDCI (1.2 eq), HOBt (1.2 eq), DCM, RT, 6 h.

  • Yield : 92%.

  • Advantage : Avoids moisture-sensitive intermediates.

Table 2 : Benzamide Coupling Efficiency

MethodReagentsSolventYield (%)Purity (%)
Acyl chlorideSOCl₂, pyridinePyridine8998
EDCI/HOBtEDCI, HOBtDCM9299

Industrial-Scale Production Techniques

Continuous Flow Synthesis

  • Reactors : Microfluidic channels with in-line IR monitoring.

  • Conditions :

    • Tetrazole cycloaddition: 120°C, 3 min residence time.

    • Benzamide coupling: 80°C, 5 min.

  • Output : 1.2 kg/h with 94% purity.

Catalyst Immobilization

  • Example : Ag/sodium borosilicate (0.05 g catalyst per mmol substrate).

  • Benefits :

    • 94% yield at 120°C in 3 h.

    • Catalyst reused ≥10 cycles without significant deactivation.

Purification and Analytical Validation

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1), cooling to −20°C.

  • Purity : >99% by HPLC.

Spectroscopic Characterization

  • ¹H NMR :

    • Tetrazole proton: δ 9.12 ppm (s, 1H).

    • Methoxy groups: δ 3.85 ppm (s, 6H).

  • IR : C=O stretch at 1675 cm⁻¹; tetrazole ring at 1503 cm⁻¹.

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

  • Issue : Competing 1H- vs. 2H-tetrazole isomers.

  • Solution : Use bulky bases (e.g., DBU) to favor 1H-regioisomer.

Over-Alkylation in Methoxylation

  • Issue : Di-O-methylation reduces target yield.

  • Fix : Stepwise alkylation with protective groups (e.g., SEM-Cl) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy groups at the 3- and 4-positions undergo nucleophilic substitution under acidic or basic conditions. For example:

Reaction TypeReagents/ConditionsProductsKey Observations
Demethylation HBr (48%), reflux, 6 hrs3-Hydroxy-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzamideSelective cleavage of methoxy groups; retains tetrazole stability.
Alkoxy Exchange NaOH (1M), ethanol, 80°C, 4 hrs3-Ethoxy-N-[4-ethoxy-3-(1H-tetrazol-1-yl)phenyl]benzamideRequires excess alkyl halide for complete substitution.

Mechanistic Insight :
The reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack (e.g., Br⁻ or OH⁻). Steric hindrance from the tetrazole ring slows substitution at the 3-position compared to the 4-position.

Oxidation Reactions

Oxidation targets the methoxy and benzamide moieties:

Reaction TypeReagents/ConditionsProductsKey Observations
Methoxy → Carbonyl KMnO₄ (0.1M), H₂SO₄, 60°C, 3 hrs3-Oxo-N-[4-oxo-3-(1H-tetrazol-1-yl)phenyl]benzamideLimited conversion due to competing overoxidation.
Benzamide Oxidation CrO₃, acetic acid, 50°C, 12 hrs 3-Methoxybenzoic acid derivativesBenzamide cleavage observed as a side reaction.

Mechanistic Insight :
KMnO₄ oxidizes methoxy groups to ketones via radical intermediates, while CrO₃ selectively oxidizes benzamide to carboxylic acids .

Reduction Reactions

Catalytic hydrogenation modifies aromatic rings:

Reaction TypeReagents/ConditionsProductsKey Observations
Aromatic Ring Hydrogenation H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 24 hrs3-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)cyclohexyl]benzamidePartial reduction; tetrazole ring remains intact.

Mechanistic Insight :
The tetrazole ring’s electron-withdrawing nature deactivates the adjacent benzene ring, slowing hydrogenation kinetics.

Acid-Base Reactions

The tetrazole ring (pKa ~4.9) participates in acid-base equilibria:

Reaction TypeReagents/ConditionsProductsKey Observations
Deprotonation NaOH (0.1M), H₂O, 25°C Sodium salt of tetrazoleEnhanced solubility in polar solvents.
Salt Formation HCl (1M), ethanol, 0°C Hydrochloride saltStabilizes the compound for storage.

Mechanistic Insight :
Deprotonation at the N2-position of the tetrazole ring increases nucleophilicity, facilitating further functionalization .

Acylation and Trans-Acylation

The tetrazole ring participates in acyl transfer reactions under mild conditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Trans-Acylation Ac₂O, DMAP, CH₂Cl₂, 25°C, 2 hrs 1-Acetyl-5-amino-1H-1,2,4-triazole derivativesIntermolecular mechanism confirmed via crossover experiments.

Mechanistic Insight :
Base-mediated intermolecular trans-aminoacylation occurs via a tetrahedral intermediate, with the tetrazole acting as a nucleophile .

Cycloaddition Reactions

The tetrazole ring engages in [3+2] cycloadditions:

Reaction TypeReagents/ConditionsProductsKey Observations
Nitrone Cycloaddition CH₃NO, toluene, 110°C, 8 hrs Isoxazoline-fused tetrazole derivativesHigh regioselectivity due to electron-deficient tetrazole.

Mechanistic Insight :
The tetrazole’s electron-deficient nature directs nitrone addition to the C5 position, forming stable bicyclic structures .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit promising anticancer properties. The structural features of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide may enhance its ability to inhibit tumor growth by modulating key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that similar tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in the development of anticancer agents .

Antimicrobial Properties
The compound's potential as an antimicrobial agent has been highlighted in recent studies. Its structural components may contribute to its ability to inhibit the growth of bacteria and fungi. For instance, derivatives with similar functionalities have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess significant antimicrobial activity .

Pharmacology

Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a valuable candidate in pharmacological research. For example, compounds with similar structures have been studied for their inhibitory effects on enzymes involved in cancer progression and inflammation. If this compound exhibits similar properties, it could be explored as a therapeutic agent for conditions like cancer or chronic inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies can help identify which modifications to the compound's structure enhance its efficacy or reduce toxicity. This approach has been successfully applied to other tetrazole-containing compounds, leading to the development of more potent derivatives .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against various cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli
Enzyme InhibitionPotential inhibitor of enzymes related to cancer progression

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can modulate various biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, differing primarily in substituents or heterocyclic components:

4-Bromo-N-[4-Methoxy-3-(1H-Tetrazol-1-yl)Phenyl]Benzamide ()

  • Key difference : A bromine atom replaces the 3-methoxy group on the benzamide core.
  • Impact : Bromine increases molecular weight (394.2 g/mol) and may enhance hydrophobic interactions in binding pockets. However, it could reduce metabolic stability compared to methoxy groups .

APD791 ()

  • Structure: 3-Methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide.
  • Key features: Incorporates a pyrazole ring and morpholinoethoxy side chain.
  • Activity : A potent 5-HT2A receptor antagonist (Ki = 1.3 nM), highlighting the importance of morpholine and pyrazole groups in receptor binding .

GR125743 ()

  • Structure : N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide.
  • Key features : Piperazine and pyridine substituents.
  • Activity : Binds to serotonin receptors (5-HT1A/1B) and modulates gene interactions (e.g., ESR1, PGR), demonstrating the role of pyridine and piperazine in target specificity .

E153-0401 ()

  • Structure : 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide.
  • Key features : Thiazolopyridine substituent.
  • Applications : Used in screening libraries for kinase inhibition or anticancer activity, emphasizing the utility of fused heterocycles in drug discovery .

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
3-Methoxy-N-[4-Methoxy-3-(Tetrazol-1-yl)Phenyl]Benzamide Methoxy, tetrazole ~353.3 Bioisosteric replacement for carboxylic acids
4-Bromo Analogue Bromine, tetrazole 394.2 Enhanced hydrophobicity
APD791 Pyrazole, morpholinoethoxy 437.5 5-HT2A antagonist (Ki = 1.3 nM)
GR125743 Piperazine, pyridine 432.5 Serotonin receptor modulator
E153-0401 Thiazolopyridine 375.4 Kinase inhibitor candidate

Biological Activity

3-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, with the chemical formula C18H19N5O3 and CAS number 1190276-16-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC18H19N5O3
Molar Mass353.38 g/mol
CAS Number1190276-16-4

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation, with results demonstrating varying degrees of effectiveness:

  • IC50 Values : The concentration required to inhibit cell growth by 50% (IC50) was reported in several studies, indicating significant activity against certain cancer types:
    • MCF-7 (breast cancer) : IC50 = 3.1 µM
    • HCT116 (colon cancer) : IC50 = 3.7 µM
    • HEK293 (human embryonic kidney) : IC50 = 5.3 µM

These results suggest that the compound exhibits selective antiproliferative activity, particularly against breast cancer cells, which is critical for developing targeted cancer therapies .

The mechanism through which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce programmed cell death in cancer cells, potentially through mitochondrial pathways.
  • Antioxidative Properties : Some derivatives have shown antioxidative activity that could enhance their anticancer effects by reducing oxidative stress within cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity , particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • E. faecalis (Gram-positive) : MIC = 8 µM
  • S. aureus : MIC = 16 µM

These findings are promising for the development of new antibacterial agents, especially in light of rising antibiotic resistance .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have assessed the compound's antiproliferative effects using different cancer cell lines. The results consistently indicate that it holds potential as a therapeutic agent against specific cancers.
  • Antimicrobial Testing : Research has shown that derivatives similar to this compound exhibit significant antibacterial properties, suggesting a broader application in treating infections caused by resistant bacterial strains.
  • Pharmacokinetics and Toxicology : Preliminary studies on related compounds indicate favorable pharmacokinetic profiles and low toxicity in animal models, which are essential factors for further clinical development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can intermediates like 4-methoxy-3-(1H-tetrazol-1-yl)aniline be optimized?

  • Method : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, 4-methoxy-3-(1H-tetrazol-1-yl)aniline (a critical intermediate) can undergo amidation with 3-methoxybenzoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base . Optimization of intermediates includes controlling reaction temperature (e.g., 0–5°C for NAS to minimize byproducts) and purification via column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Method :

  • 1H/13C NMR : Confirm regiochemistry of the tetrazole ring and methoxy groups. For example, the tetrazole proton appears as a singlet near δ 9.2 ppm, while methoxy protons resonate at δ 3.8–3.9 ppm .
  • IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and tetrazole ring (C=N stretch ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Ensure molecular ion consistency with theoretical mass (e.g., [M+H]+ calculated for C₁₆H₁₅N₅O₃: 334.1152) .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Method : Oxidation of the aniline intermediate to nitro derivatives is a key side reaction. Using inert atmospheres (N₂/Ar) and avoiding strong oxidants like KMnO₄ minimizes this. Byproducts from incomplete amidation can be removed via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict reactivity and optimize reaction conditions for synthesizing this compound?

  • Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in NAS reactions, identifying electron-deficient positions on the aryl ring for targeted substitution . Molecular docking (e.g., AutoDock Vina) predicts binding affinities of the compound to biological targets, guiding structural modifications for enhanced activity .

Q. How can researchers resolve contradictory data in reaction yields when introducing substituents on the benzamide moiety?

  • Method : Contradictions often arise from solvent polarity and steric effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzamide reduce yields in polar aprotic solvents like DMF due to increased steric hindrance. Switching to THF or toluene improves yields by 15–20% . Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, solvent, catalyst) .

Q. What strategies improve regioselectivity in tetrazole ring formation amid competing reactive sites?

  • Method : Protecting groups (e.g., Boc for amines) or Lewis acid catalysts (e.g., ZnCl₂) direct cycloaddition regioselectivity. For instance, ZnCl₂ increases 1H-tetrazole formation over 2H-isomers by stabilizing the transition state via coordination to nitrile intermediates .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 217–220°C vs. 225–228°C) be addressed?

  • Method : Variations often stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography distinguish polymorphs. Recrystallization from dimethyl sulfoxide (DMSO) versus acetonitrile can isolate specific crystalline forms .

Methodological Tables

Reaction Optimization Parameters Impact on Yield Evidence Source
Anhydrous DCM, 0–5°C, Triethylamine75–80% yield
THF solvent, ZnCl₂ catalyst85–90% yield
Ethanol/water recrystallizationPurity >98%
Key Spectral Peaks Assignment Evidence Source
1H NMR δ 9.2 (s, 1H)Tetrazole proton
IR 1650 cm⁻¹Amide C=O stretch

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